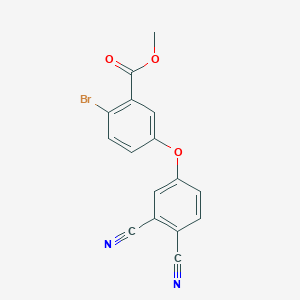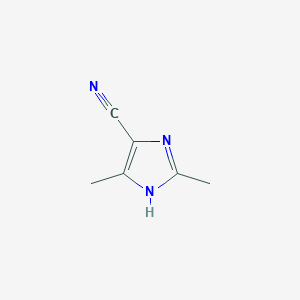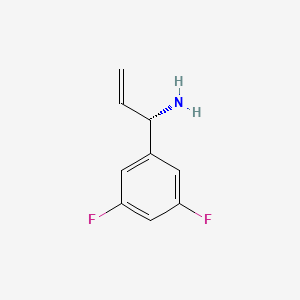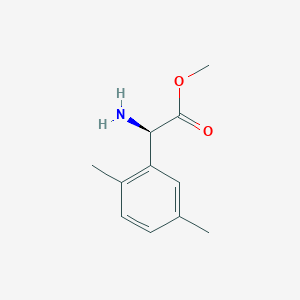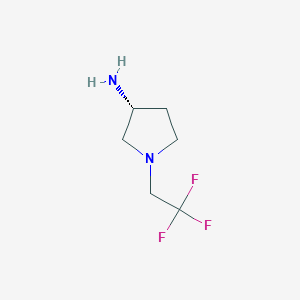
(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is a fluorinated compound with a molecular weight of 168.16 g/mol. This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process often includes purification steps such as distillation or crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and selectivity, allowing it to bind to target molecules with high affinity. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(2,2,2-Trifluoroethyl)pyrrolidine: Lacks the amine group, resulting in different reactivity and applications.
N-(2,2,2-Trifluoroethyl)pyrrolidine: Another related compound with distinct chemical properties.
Uniqueness
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of the trifluoroethyl group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring high precision and specificity .
Properties
Molecular Formula |
C6H11F3N2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2/t5-/m1/s1 |
InChI Key |
NSCLPIBLZPOZRN-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC(F)(F)F |
Canonical SMILES |
C1CN(CC1N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


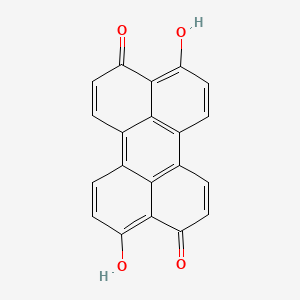
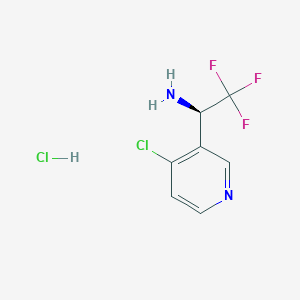
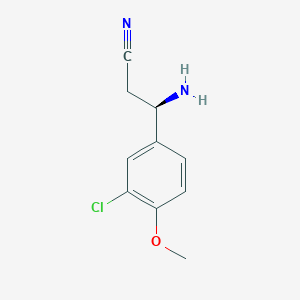
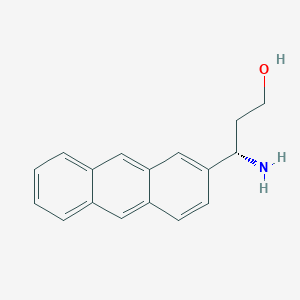
![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)
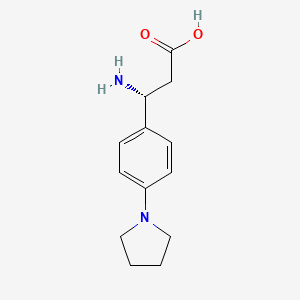
![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
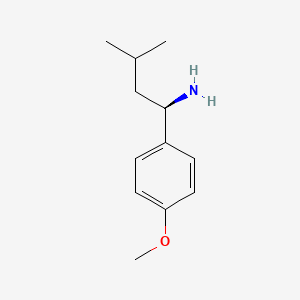
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
